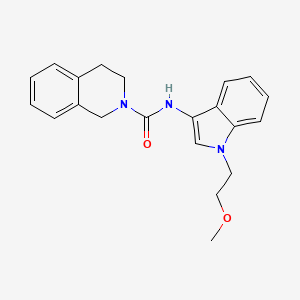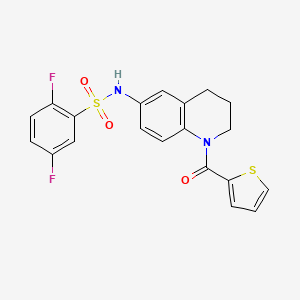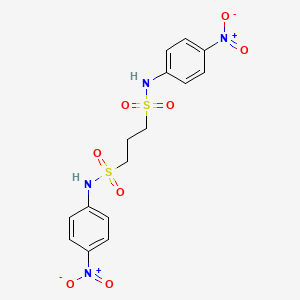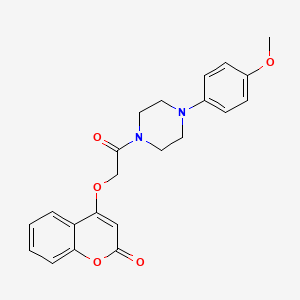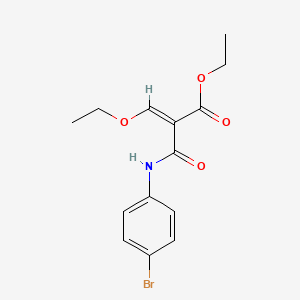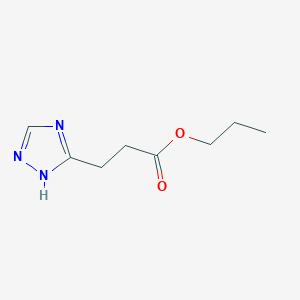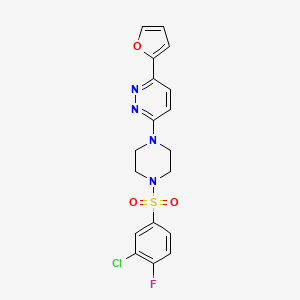
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves the inhibition of PDE5, which results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle. This mechanism of action has been extensively studied and has been shown to be effective in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the relaxation of smooth muscle, increased blood flow, and improved cardiovascular function. These effects make it a promising candidate for the development of drugs for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine in lab experiments include its potent inhibitory activity against PDE5 and its potential applications in the development of drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are numerous future directions for the research and development of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine. Some potential areas of research include the optimization of its chemical structure to improve its potency and selectivity, the identification of new targets for its inhibitory activity, and the development of new drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to explore its potential applications in the treatment of other diseases beyond erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can be achieved by the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting intermediate with 6-(furan-2-yl)pyridazine. The synthesis of this compound has been described in detail in a number of scientific publications.
Applications De Recherche Scientifique
The potential applications of 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle relaxation. This makes it a promising candidate for the development of drugs for the treatment of various diseases, such as erectile dysfunction, pulmonary hypertension, and cardiovascular disease.
Propriétés
IUPAC Name |
3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3S/c19-14-12-13(3-4-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAUDUIXCZZKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

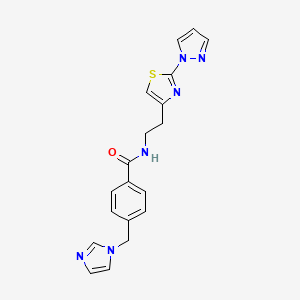
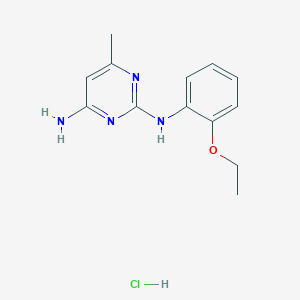
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)
